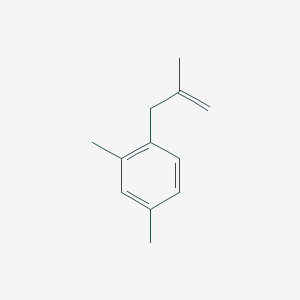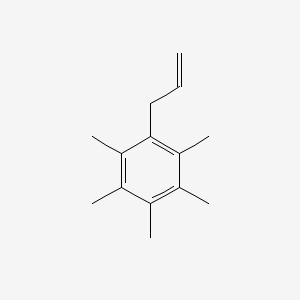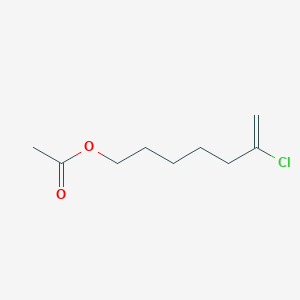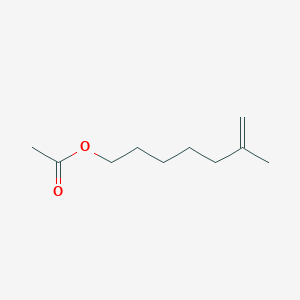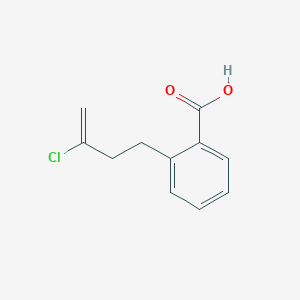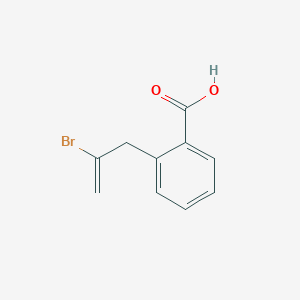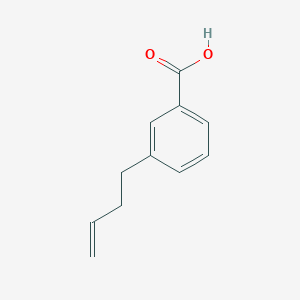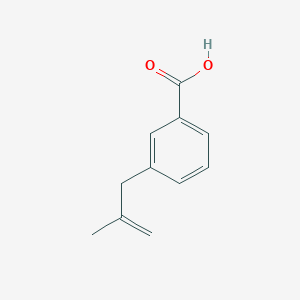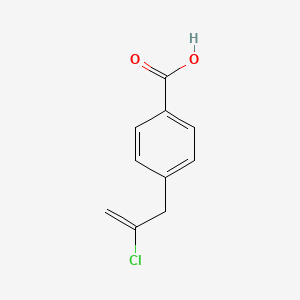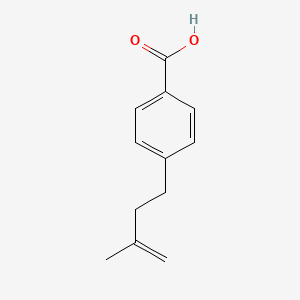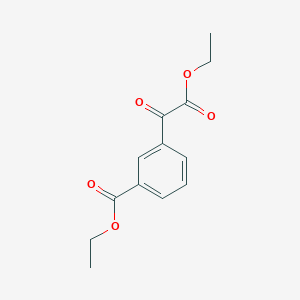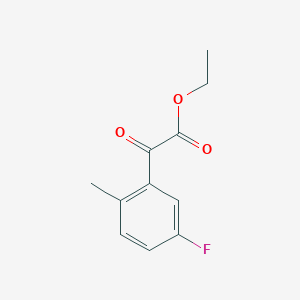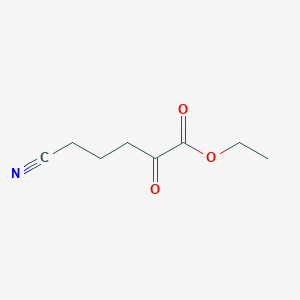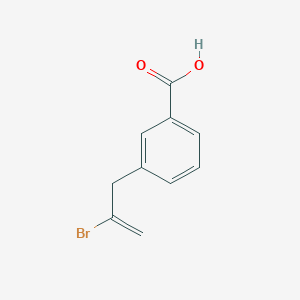
3-(2-Bromo-2-propenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Bromo-2-propenyl)benzoic acid” is a chemical compound with the CAS Number: 732249-24-0 . It has a molecular weight of 241.08 . The IUPAC name for this compound is 3-(2-bromo-2-propenyl)benzoic acid .
Physical And Chemical Properties Analysis
The density of “3-(2-Bromo-2-propenyl)benzoic acid” is 1.512g/cm3 . It has a boiling point of 355.1ºC at 760 mmHg . The flash point is 168.6ºC .
Aplicaciones Científicas De Investigación
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry .
- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed, and this research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Method : The method involves the use of a radical approach for the protodeboronation of alkyl boronic esters .
- Results : The results of this research could lead to the development of new methods for the protodeboronation of alkyl boronic esters .
-
Synthesis of SGLT2 Inhibitors
- Field : Pharmaceutical Chemistry .
- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Method : The method involves using cheap, easily available dimethyl terephthalate as the raw starting material, and the key intermediate is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
-
Determination of Acidity Constants
- Field : Analytical Chemistry .
- Application : 3-Bromobenzoic acid can be used as a test solute in the determination of acidity constants by capillary zone electrophoresis .
- Method : The method involves using 3-Bromobenzoic acid as a test solute in capillary zone electrophoresis .
- Results : The results can provide valuable data on the acidity constants of the test solute .
-
Study of Retention Mechanisms
- Field : Polymer Chemistry .
- Application : 3-Bromobenzoic acid can be used as an internal standard to study the retention mechanisms of an unmodified and a hydroxylated polystyrene-divinylbenzene polymer by solid-phase extraction .
- Method : The method involves using 3-Bromobenzoic acid as an internal standard in solid-phase extraction .
- Results : The results can provide insights into the retention mechanisms of the polymers .
-
Synthesis of Zinc (II) - 2-bromobenzoate Complex Compounds
- Field : Inorganic Chemistry .
- Application : 2-Bromobenzoic acid can be used in the synthesis of new zinc (II) - 2-bromobenzoate complex compounds .
- Method : The method involves using 2-Bromobenzoic acid as a starting reagent in the synthesis .
- Results : The results can lead to the formation of new zinc (II) - 2-bromobenzoate complex compounds .
-
Synthesis of Hemilabile Benzimidazolyl Phosphine Ligands
- Field : Organometallic Chemistry .
- Application : 2-Bromobenzoic acid can be used as the starting reagent in the synthesis of hemilabile benzimidazolyl phosphine ligands .
- Method : The method involves using 2-Bromobenzoic acid as a starting reagent in the synthesis .
- Results : The results can lead to the formation of hemilabile benzimidazolyl phosphine ligands .
-
Catalytic Protodeboronation of Pinacol Boronic Esters
- Field : Organic Chemistry .
- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed, and this research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
- Method : The method involves the use of a radical approach for the protodeboronation of alkyl boronic esters .
- Results : The results of this research could lead to the development of new methods for the protodeboronation of alkyl boronic esters .
-
Synthesis of SGLT2 Inhibitors
- Field : Pharmaceutical Chemistry .
- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Method : The method involves using cheap, easily available dimethyl terephthalate as the raw starting material, and the key intermediate is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Propiedades
IUPAC Name |
3-(2-bromoprop-2-enyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6H,1,5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEFVZDLNPPIRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641263 |
Source


|
| Record name | 3-(2-Bromoprop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-2-propenyl)benzoic acid | |
CAS RN |
732249-24-0 |
Source


|
| Record name | 3-(2-Bromoprop-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

